
2,3-Divinyl-oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-divinyloxirane is a chiral epoxide with two vinyl groups attached to the oxirane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of the oxirane ring and the vinyl groups makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-divinyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize alkenes into epoxides . Another method involves the formation of epoxides from halohydrins through intramolecular S_N2 reactions .
Industrial Production Methods
In industrial settings, the production of (2R,3R)-2,3-divinyloxirane often involves the use of large-scale epoxidation processes. These processes typically employ peroxycarboxylic acids due to their efficiency and the ability to produce high yields of the desired epoxide .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-divinyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: mCPBA, peroxyacetic acid.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while nucleophilic substitution can produce various substituted alcohols .
Applications De Recherche Scientifique
(2R,3R)-2,3-divinyloxirane has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-divinyloxirane involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, including ring-opening reactions and substitutions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-dibromobutane: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-2,3-dibromobutane: The enantiomer of (2R,3R)-2,3-dibromobutane, with opposite stereochemistry.
(2R,3S)-2,3-dibromobutane: A diastereomer of (2R,3R)-2,3-dibromobutane, with different spatial arrangement of atoms .
Uniqueness
What sets (2R,3R)-2,3-divinyloxirane apart from these similar compounds is the presence of the vinyl groups attached to the oxirane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H8O |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2 |
Clé InChI |
WVLXAFYCRVAZSM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1C(O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


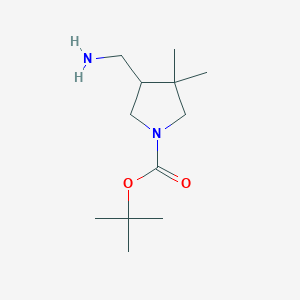
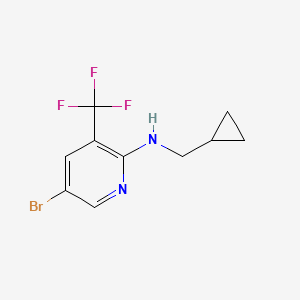
![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
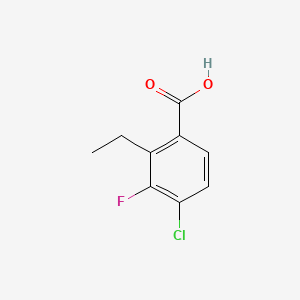


![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)
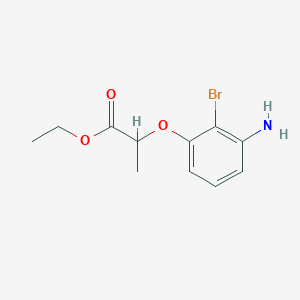
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)

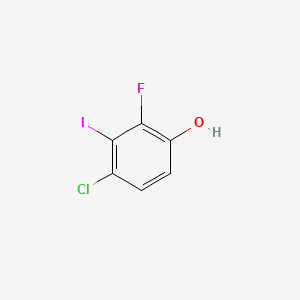
![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
